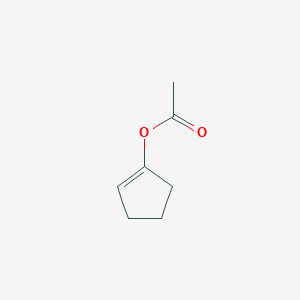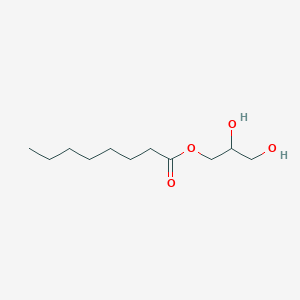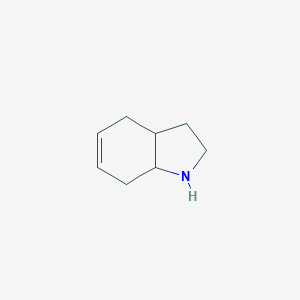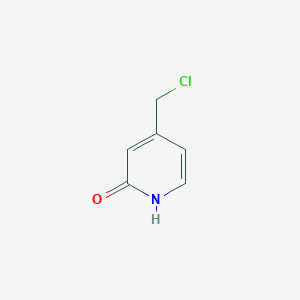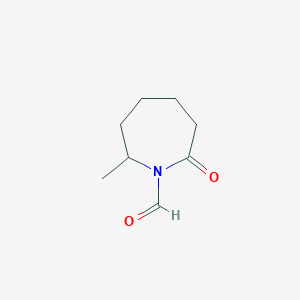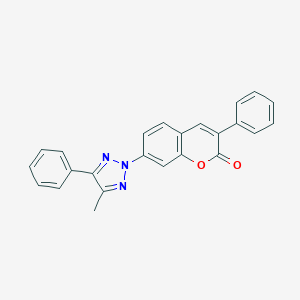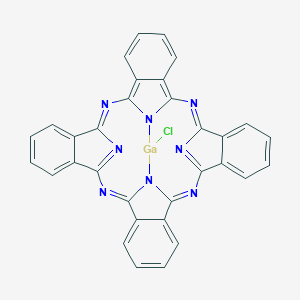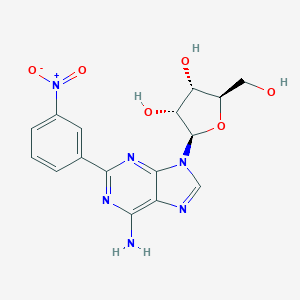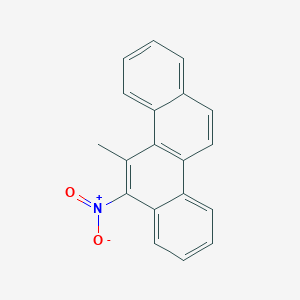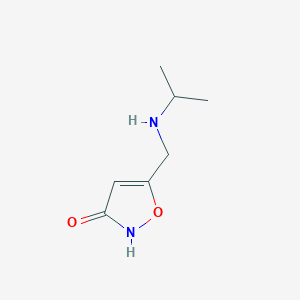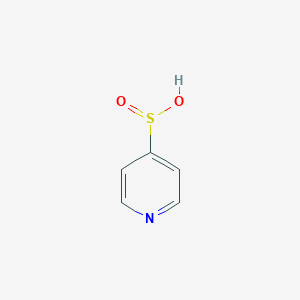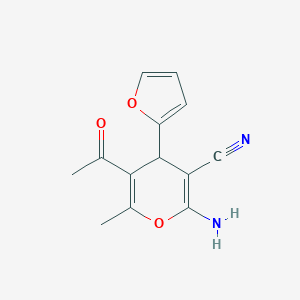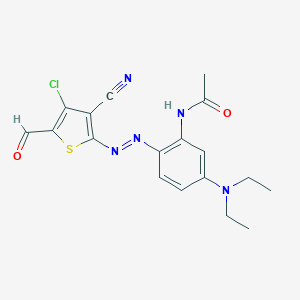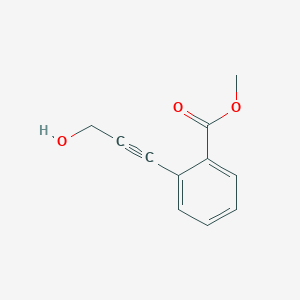
Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, involves introducing substituents like methoxy and cyano groups, which significantly affect their luminescence properties. These derivatives exhibit enhanced quantum yields and solvatochromic effects in various solvents, indicating a complex synthesis process that impacts their photophysical properties (Kim et al., 2021).
Molecular Structure Analysis
Structural determination through techniques such as single-crystal X-ray crystallography provides detailed insights into the molecular configuration of synthesized compounds. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated, revealing intramolecular hydrogen bonding and intermolecular interactions that play a significant role in the compound's stability and reactivity (Manolov et al., 2012).
Chemical Reactions and Properties
The reactivity of similar compounds can be influenced by their functional groups and molecular structure. For instance, the presence of a 2-methylene-2,3-dihydrobenzofuran-3-ol moiety can undergo acid-catalyzed isomerization or allylic nucleophilic substitution, leading to the formation of derivatives with potential pharmacological applications (Gabriele et al., 2008).
Physical Properties Analysis
Physical properties such as crystal symmetry, cell dimensions, and hydrogen bonding interactions are crucial for understanding the stability and solubility of these compounds. Structural studies provide insights into the arrangement of molecules in the solid state, influencing their physical behavior and interaction with other molecules (Chopra & Schwalbe, 1991).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents and conditions, are essential for exploring the compound's potential applications. The reaction of related compounds with heteroarylhydrazines, for example, demonstrates their versatility in synthesizing a wide range of heterocyclic systems, which could be pivotal in developing new therapeutic agents (Strah & Stanovnik, 1997).
Aplicaciones Científicas De Investigación
Copper(II) Extraction from Water Samples : Methyl benzoate has been shown to effectively extract copper(II) from water samples using 1-nitroso-2-naphthol. This makes it a suitable non-halogenated extraction solvent for various elements (Kagaya & Yoshimori, 2012).
High-Performance Polymer Applications : A novel compound, MHDIB, which relates to methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, has potential applications in high-performance polymers, like poly 2-hydroxy-1,4-phenylene-2,6-benzo[2,3-d]imidazole-2-yl (H-PBI) (Qinglon, 2014).
Base-Catalyzed Heterocyclization : This chemical is involved in the base-catalyzed heterocyclization of 2-(R-ethynyl)benzohydroxamic acids leading to various N-hydroxy lactams and 3-R-methylidene-2-hydroxy-2,3-dihydroisoindol-1-ones (Vasilevskii et al., 2014).
Pharmaceutical Synthesis : Iron-catalyzed benzylation of 1,3-dicarbonyl compounds and methyl 3-acetamidobut-2-enoate yields pharmaceutically interesting products, such as Phenprocoumon, under mild conditions (Kischel et al., 2007).
Isomerisation in Catalysis : A related complex efficiently catalyzes the selective isomerization of prop-2-yn-1-ols into α,β-unsaturated aldehydes under mild conditions (Picquet, Bruneau, & Dixneuf, 1997).
Fluoride Chemosensors : Methyl 4-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate shows selective sensing capabilities for fluoride ions (Ma et al., 2013).
Corrosion Inhibition : Synthesized compounds have been shown to effectively inhibit mild steel corrosion in acidic environments by adsorbing on its surface (Arrousse et al., 2021).
Synthesis of DNA and RNA Mixtures : It is used in the selective 2'-benzoylation of protected ribonucleosides, facilitating the easy synthesis and isolation of DNA and RNA mixtures in solid phase on silica gel support (Kempe et al., 1982).
Crystal Structure Studies : Ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate crystallizes in the triclinic crystal system, demonstrating intramolecular and intermolecular hydrogen bonding (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Synthesis in Pharmaceuticals : Various derivatives of methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate are isolated from natural sources and utilized in pharmaceutical synthesis (Ye et al., 2020).
Safety And Hazards
“Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)2. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)2.
Direcciones Futuras
As of my knowledge up to 2021, specific future directions for the research and application of “Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate” are not readily available. However, given its unique structure, it may have potential applications in various fields such as material synthesis and drug development3. Further research is needed to explore these possibilities.
Please note that this information is based on the most recent data retrieved and may not include the most recent research or developments related to “Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate”.
Propiedades
IUPAC Name |
methyl 2-(3-hydroxyprop-1-ynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7,12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEORDDJWGLYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401895 | |
| Record name | Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |
CAS RN |
103606-72-0 | |
| Record name | Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


